2-Fluoro-4-hydroxymandelic acid
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Overview
Description
2-Fluoro-4-hydroxymandelic acid is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids It is a derivative of mandelic acid, where a fluorine atom is substituted at the second position and a hydroxyl group at the fourth position of the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Another method involves the use of microbial cell factories, where genetically engineered Escherichia coli strains are employed to produce 4-hydroxymandelic acid from renewable resources like glucose and xylose. This biotechnological approach is environmentally friendly and can be optimized for higher yields .
Industrial Production Methods
Industrial production of this compound often relies on chemical synthesis due to its scalability and cost-effectiveness. The process involves the use of readily available starting materials and reagents, and the reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
2-Fluoro-4-hydroxymandelic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxymandelic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymandelic acid: Lacks the fluorine atom, making it less stable and less bioavailable compared to 2-Fluoro-4-hydroxymandelic acid.
2-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with a different substitution pattern, leading to different chemical and biological properties.
2-Fluoro-4-hydroxybenzoic acid: Another fluorinated aromatic compound with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer enhanced stability, reactivity, and potential biological activity. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLUSAHBAAJHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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